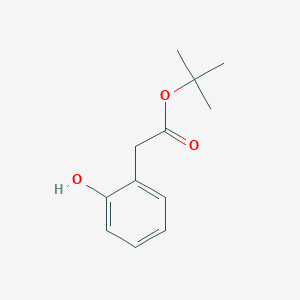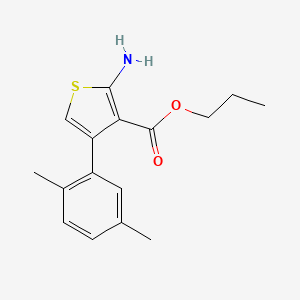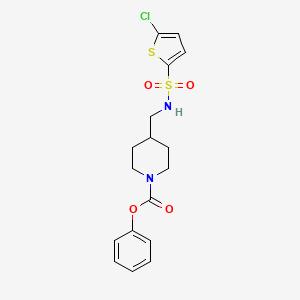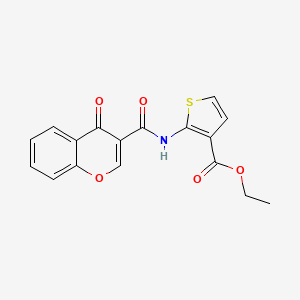
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide, also known as CR4056, is a novel analgesic drug that has shown promising results in preclinical studies. It belongs to the class of N-arylacetamide derivatives and has been developed as a non-opioid alternative for pain management.
Mecanismo De Acción
The exact mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways involved in pain processing. It has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which leads to increased levels of endocannabinoids in the body. Endocannabinoids are known to have analgesic and anti-inflammatory properties and can modulate pain perception.
Biochemical and physiological effects:
In addition to its analgesic properties, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide has been found to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide has several advantages as a research tool, including its specificity for FAAH inhibition and its non-opioid mechanism of action. However, it also has limitations, such as its relatively low potency compared to other analgesic drugs and the need for further studies to fully understand its pharmacological effects.
Direcciones Futuras
Future research on 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide could focus on its potential use in combination with other analgesic drugs or as a treatment for specific types of pain. It could also be studied for its effects on other physiological systems, such as the immune and nervous systems. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide involves the condensation of piperidine-2-carboxylic acid with 4-chlorobenzenesulfonyl chloride and subsequent reaction with 4-isopropylaniline. The final product is obtained after purification and characterization by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential use in the treatment of various types of pain, including inflammatory, neuropathic, and cancer-related pain. It has shown efficacy in animal models of pain and has been found to be well-tolerated with minimal side effects.
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c1-16(2)17-6-10-19(11-7-17)24-22(26)15-20-5-3-4-14-25(20)29(27,28)21-12-8-18(23)9-13-21/h6-13,16,20H,3-5,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDPAALPJWWNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-isopropylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2907115.png)

![2-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2907117.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2907118.png)





![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride](/img/structure/B2907130.png)
![6-chloro-3-[1-(2-chloroacetyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2907131.png)

